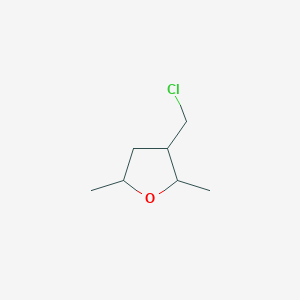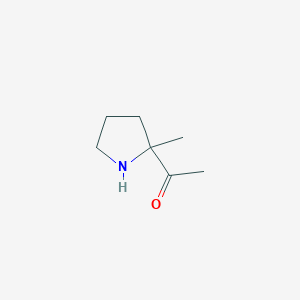
1-(2-Methylpyrrolidin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpyrrolidin-2-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpyrrolidin-2-yl)ethan-1-one typically involves the reaction of 2-methylpyrrolidine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methylpyrrolidin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylpyrrolidin-1-yl)ethan-1-one: Similar structure but different substitution pattern.
2-Methylpyrrolidine: Lacks the ethanone group.
Pyrrolidin-2-one: Contains a lactam ring instead of the ketone group.
Uniqueness
1-(2-Methylpyrrolidin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(2-methylpyrrolidin-2-yl)ethanone |
InChI |
InChI=1S/C7H13NO/c1-6(9)7(2)4-3-5-8-7/h8H,3-5H2,1-2H3 |
InChI Key |
ZCPBUZSYBWVPID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


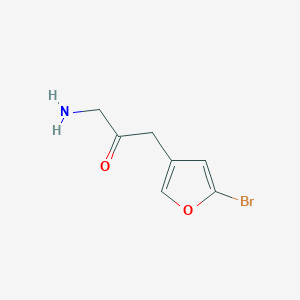
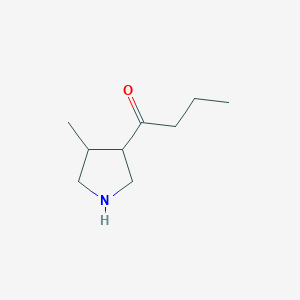
![3-[(4-Bromophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13169908.png)
![7,7-Difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B13169916.png)

![2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid](/img/structure/B13169925.png)
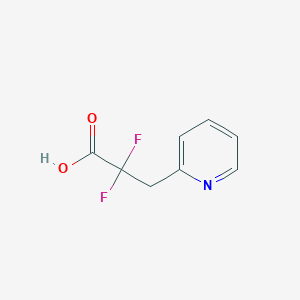
![Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine](/img/structure/B13169939.png)
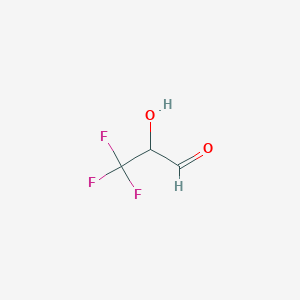
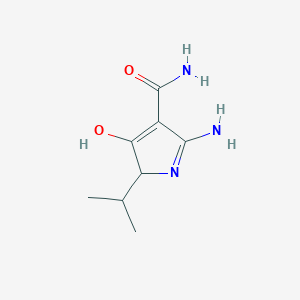
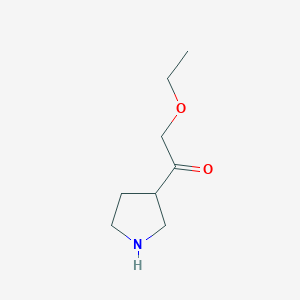

![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)
